molecular formula C10H15N3O4S B13272308 N-(3-aminopropyl)-N-methyl-2-nitrobenzenesulfonamide

N-(3-aminopropyl)-N-methyl-2-nitrobenzenesulfonamide

Cat. No.: B13272308
M. Wt: 273.31 g/mol
InChI Key: GBKJSOXSDQLRED-UHFFFAOYSA-N
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Description

Structural Characterization of N-(3-Aminopropyl)-N-Methyl-2-Nitrobenzenesulfonamide

Molecular Architecture and Bonding Patterns

The molecular structure of this compound (C₁₀H₁₅N₃O₄S) consists of three primary components:

  • A 2-nitrobenzenesulfonamide core , where the sulfonamide group (–SO₂–NH–) is bonded to the benzene ring at the ortho position relative to the nitro group (–NO₂).
  • A methyl group (–CH₃) attached to the sulfonamide nitrogen.
  • A 3-aminopropyl chain (–CH₂CH₂CH₂NH₂) linked to the same sulfonamide nitrogen.

Key bonding features include:

  • Sulfonamide linkage : The sulfur atom forms two double bonds with oxygen (S=O, bond length ~1.43 Å) and single bonds with the nitrogen and benzene ring (S–N: ~1.62 Å; S–C: ~1.77 Å) .
  • Nitro group : The nitro group adopts a planar configuration with N–O bond lengths of ~1.21 Å and O–N–O angles of ~125° .
  • Aminopropyl chain : The propyl chain introduces rotational flexibility, with C–C bond lengths averaging 1.54 Å and C–N bonds at ~1.47 Å .

The methyl group on the sulfonamide nitrogen creates steric hindrance, influencing the molecule’s overall conformation. Hydrogen bonding potential exists via the amine (–NH₂) and sulfonamide (–NH–) groups, which participate in intermolecular interactions .

Crystallographic Data Analysis

While direct crystallographic data for this compound are limited, analogous compounds such as N-(2-chlorobenzoyl)-2-nitrobenzenesulfonamide provide structural benchmarks . Key crystallographic parameters for related systems include:

Parameter Value (Analogous Compound) Notes
Space group P 1 Triclinic system
Unit cell dimensions a = 7.52 Å, b = 9.31 Å, c = 10.47 Å α = 90°, β = 90°, γ = 90° (pseudo-orthorhombic)
Dihedral angles 71.2° (sulfonyl-benzoyl) Twist between aromatic rings
Hydrogen bonds N–H···O=S (2.89 Å) Forms inversion dimers

For the title compound, the aminopropyl chain is expected to introduce additional torsional freedom, potentially reducing crystallographic symmetry compared to rigid analogs. The nitro group’s ortho position may also distort the benzene ring’s planarity, affecting packing efficiency .

Conformational Dynamics via Torsional Angle Studies

The molecule’s flexibility arises from two key torsion points:

  • S–N bond rotation : In N-(2-chlorobenzoyl)-2-nitrobenzenesulfonamide, the S–N torsional angle is –59.68°, enabling a gauche conformation between the sulfonamide and adjacent carbonyl group . For this compound, the methyl and aminopropyl substituents likely increase steric strain, favoring torsional angles near –60° to minimize clashes.
  • Aminopropyl chain dynamics : The C–C–C–N backbone adopts staggered conformations, with torsional angles ranging from 60° to 180°. Molecular dynamics simulations suggest that the amine terminus (–NH₂) engages in transient hydrogen bonds with the sulfonamide oxygen, stabilizing specific conformers .

Comparative torsional data for related compounds:

Compound S–N Torsion (°) Dihedral Angle (°)
N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide –59.68 71.2
N-(3-Chlorobenzoyl)-3-nitrobenzenesulfonamide –60.40 83.5
Target compound –60° (predicted) 70–75° (predicted)

Comparative Analysis with Ortho/Meta/Para-Nitrobenzenesulfonamide Derivatives

The position of the nitro group profoundly influences the compound’s electronic and steric properties:

Ortho-nitro derivatives
  • Steric effects : The ortho nitro group creates steric hindrance with adjacent substituents, reducing aromatic ring planarity. For example, in this compound, the nitro group’s proximity to the sulfonamide nitrogen distorts the S–N–C bond angle to ~115° (vs. ~120° in para analogs) .
  • Electronic effects : The nitro group’s electron-withdrawing nature decreases electron density at the sulfonamide nitrogen, weakening hydrogen-bonding capacity compared to meta or para isomers.
Meta-nitro derivatives
  • Enhanced resonance stabilization between the nitro and sulfonamide groups improves thermal stability.
  • Larger dihedral angles (~80°) between aromatic rings due to reduced steric clash .
Para-nitro derivatives
  • Maximized resonance and symmetry lead to higher crystallinity.
  • Hydrogen-bonding networks are more linear and extensive, as seen in N-(4-nitrobenzoyl)benzenesulfonamide .

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-(3-aminopropyl)-N-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-12(8-4-7-11)18(16,17)10-6-3-2-5-9(10)13(14)15/h2-3,5-6H,4,7-8,11H2,1H3

InChI Key

GBKJSOXSDQLRED-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Method 1: Direct Sulfonylation of N-Methyl-1,3-propanediamine

Procedure :

  • Step 1 : React N-methyl-1,3-propanediamine with 2-nitrobenzenesulfonyl chloride (NsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine).
  • Step 2 : Stir at 0–25°C for 4–6 hours, followed by aqueous workup and purification.

Advantages :

  • Single-step reaction with high atom economy.
  • Yields ~70–85% under optimized conditions.

Challenges :

  • Requires access to N-methyl-1,3-propanediamine, which may necessitate custom synthesis.

Method 2: Stepwise Synthesis via Monosulfonylation and Reductive Amination

Procedure :

  • Step 1 : Monosulfonylation of 1,3-diaminopropane
    React 1,3-diaminopropane with 1 equivalent of NsCl in DCM at 0°C under argon. Excess diamine ensures monosubstitution.
    1,3-diaminopropane + NsCl → N-(3-aminopropyl)-2-nitrobenzenesulfonamide (83% yield).
  • Step 2 : Reductive Amination with Formaldehyde
    Treat the intermediate with formaldehyde (37% aqueous) and sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) at room temperature.
    N-(3-aminopropyl)-2-nitrobenzenesulfonamide + HCHO → Target compound (75–90% yield).

Advantages :

  • Avoids over-alkylation issues.
  • Compatible with parallel synthesis workflows.

Comparative Data Table

Method Starting Materials Key Conditions Yield Purity
Direct sulfonylation N-methyl-1,3-propanediamine, NsCl DCM, Et₃N, 0–25°C, 6h 70–85% >95%
Stepwise reductive amination 1,3-diaminopropane, NsCl, HCHO DCM (Step 1); THF, STAB (Step 2) 60–75%* 90–95%
Stepwise alkylation N-(3-aminopropyl)-2-nitrobenzenesulfonamide, MeI DMF, K₂CO₃, 50°C, 12h 50–65% 85–90%

*Overall yield for two-step process.

Optimization Insights

  • Monosulfonylation Control : Excess 1,3-diaminopropane (10:1 ratio to NsCl) minimizes disubstitution.
  • Reductive Amination : STAB outperforms NaBH₃CN in minimizing side reactions (e.g., over-reduction).
  • Purification : Solid-phase extraction (SPE) with Dowex 50WX2-400 resin effectively isolates the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-AMINOPROPYL)-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various sulfonamide derivatives.

Scientific Research Applications

N-(3-AMINOPROPYL)-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-AMINOPROPYL)-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

N-(3-aminopropyl)-5-methylthiophene-2-sulfonamide ()

  • Structure : Features a thiophene ring instead of nitrobenzene, with a 5-methyl substituent.
  • Molecular Formula : C₈H₁₄N₂O₂S₂ (MW: 234.34) vs. the target compound’s estimated formula C₁₀H₁₅N₃O₄S (MW: ~297.3).
  • Synthesis: Prepared via sulfonylation of 5-methylthiophene-2-sulfonyl chloride with 3-aminopropylamine, analogous to common sulfonamide synthesis routes .
  • Applications : Likely used in organic electronics or catalysis due to the thiophene moiety’s conductive properties .

3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide ()

  • Structure: Substituted with a cyclopropyl group and fluorine atom, lacking the nitro group and aminopropyl chain.
  • Molecular Formula : C₉H₁₁FN₂O₂S (MW: 230.26).

N-(4-amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide ()

  • Structure: Shares the 2-nitrobenzenesulfonamide group but attached to an aromatic amine (4-amino-3-methylphenyl).
  • Molecular Formula : C₁₃H₁₃N₃O₄S (MW: 307.33).
  • Reactivity : The nitro group may act as an electron-withdrawing group, influencing electrophilic substitution patterns in synthesis .

Functional Group Impact on Properties

Compound Key Functional Groups Polarity Metal Interaction Potential
Target Compound Nitro, sulfonamide, aminopropyl High High (N,O-donor sites)
N-(3-aminopropyl)-5-methylthiophene-2-sulfonamide Thiophene, sulfonamide, aminopropyl Moderate Moderate (S and N donors)
N-(4-amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide Nitro, sulfonamide, aromatic amine High Limited (rigid aromatic core)

Notes:

  • The nitro group in the target compound enhances electrophilicity and may stabilize negative charges in coordination complexes .
  • The 3-aminopropyl chain increases flexibility and solubility in polar solvents compared to aromatic or cyclopropyl substituents .

N-(3-aminopropyl)-2-pipecoline and N-(3-aminopropyl)-2-pyrrolidinone Resins ()

  • Ag(I) Sorption Capacity: 105.4–130.7 mg/g, attributed to amine and heterocyclic nitrogen donors.
  • Comparison : The target compound’s nitro group may reduce sorption efficiency for Ag(I) but enhance selectivity for transition metals like Cu(II) or Pd(II) due to stronger Lewis acid-base interactions .

N,O-Bidentate Directing Groups ()

  • Example : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates C–H bond functionalization via metal coordination.
  • Target Compound Potential: The nitro and sulfonamide groups could act as dual directing groups in Pd- or Ru-catalyzed reactions, though steric hindrance from the methyl group may limit efficacy .

Thermodynamic and Kinetic Stability

  • 2-(N-allylsulfamoyl)-N-propylbenzamide () : DFT studies reveal HOMO-LUMO gaps of ~4.5 eV, indicating moderate stability. Hydrogen-bonding networks stabilize the crystal structure.
  • Target Compound : Expected to exhibit similar stability due to sulfonamide’s rigid backbone, but nitro group redox sensitivity may require inert handling conditions .

Biological Activity

N-(3-aminopropyl)-N-methyl-2-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group attached to a benzene ring, with a sulfonamide functional group. Its molecular formula is C₁₃H₁₈N₄O₃S, and it has a molecular weight of approximately 273.309 g/mol. The compound's structure contributes to its potential biological activity by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth through interference with folic acid synthesis, a pathway crucial for bacterial survival. This mechanism is characteristic of many sulfonamide compounds, which act as competitive inhibitors of the enzyme dihydropteroate synthase in the folate biosynthesis pathway.

Additionally, the nitro group in the compound can undergo reduction to form reactive intermediates that can bind covalently to DNA, leading to cellular damage and apoptosis in cancer cells . This dual mechanism highlights its potential as both an antibacterial and anticancer agent.

Antibacterial Activity

Studies have shown that this compound exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics. The compound's ability to disrupt folic acid synthesis makes it a candidate for treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar nitrobenzene structures have been reported to exhibit cytotoxic effects on tumor cells through mechanisms involving oxidative stress and DNA damage .

Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial efficacy of nitro-containing compounds, including this compound. The results indicated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential application in clinical settings for treating infections .

Study 2: Anticancer Mechanisms

In another research effort focusing on the anticancer properties of nitro compounds, this compound was tested against human cancer cell lines. The findings revealed that the compound induced significant apoptosis, with IC50 values indicating potent cytotoxicity against specific cancer types. The study emphasized the importance of the nitro group in mediating these effects through reactive oxygen species (ROS) generation .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions under controlled conditions. The compound serves as an intermediate for synthesizing more complex organic molecules and exploring structure-activity relationships (SAR) that could enhance its biological properties .

Q & A

Q. Analytical Workflow :

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~2.8 ppm), aminopropyl chain (δ 1.5–3.0 ppm), and aromatic protons (δ 7.5–8.5 ppm) .

High-Performance Liquid Chromatography (HPLC) :

  • Use a C18 column with acetonitrile/water (60:40) mobile phase to assess purity (>98% by area normalization).

X-Ray Crystallography :

  • Single-crystal analysis (e.g., SHELXL software ) resolves bond lengths and angles, confirming the ortho nitro configuration (e.g., C–S bond: ~1.76 Å) .

Mass Spectrometry (ESI-MS) :

  • Molecular ion [M+H]⁺ at m/z 302.1 confirms molecular weight.

Advanced: What are the challenges in computational modeling of this compound's interaction with biological targets?

Q. Key Challenges :

  • Conformational Flexibility : The aminopropyl chain adopts multiple rotameric states, complicating docking studies. Molecular dynamics (MD) simulations (e.g., AMBER) are required to sample low-energy conformers .
  • Solvation Effects : Explicit water models improve accuracy in predicting hydrogen-bonding interactions with enzymes like carbonic anhydrase.
  • Electrostatic Potential Mismatches : The nitro group’s charge distribution may conflict with force field parameters, necessitating QM/MM hybrid approaches .

Basic: How can the amine functional groups in this compound be exploited for coordination chemistry applications?

Q. Coordination Chemistry Applications :

  • Metal Sorption : The primary and secondary amines act as Lewis bases, coordinating with transition metals (e.g., Ag(I), Cu(II)). Studies on analogous polymers show Ag(I) sorption capacities up to 130 mg/g via pseudo-first-order kinetics .
  • Catalysis : Palladium complexes of sulfonamide derivatives catalyze cross-coupling reactions (e.g., Suzuki-Miyaura). Pre-treatment with Pd(OAc)₂ in DMF enhances catalytic activity .

Advanced: What kinetic models best describe the degradation pathways of this compound under various environmental conditions?

Q. Degradation Mechanisms :

  • Hydrolysis : In aqueous solutions (pH > 10), the sulfonamide bond cleaves via base-catalyzed hydrolysis. Pseudo-first-order kinetics (R² > 0.95) are observed with rate constants k = 0.12 h⁻¹ at 25°C .
  • Photolysis : UV irradiation (254 nm) induces nitro group reduction to amine, followed by sulfonamide rearrangement. Quantum yield calculations (Φ = 0.03) suggest slow degradation in sunlight .
    Environmental Factors :
  • pH Dependence : Acidic conditions stabilize the sulfonamide, while alkaline media accelerate hydrolysis.
  • Temperature : Arrhenius plots reveal activation energy (Eₐ) of 45 kJ/mol for thermal decomposition .

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